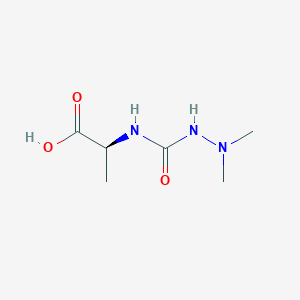
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine is an organic compound with a unique structure that includes a hydrazinecarbonyl group attached to an alanine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine typically involves the reaction of L-alanine with 2,2-dimethylhydrazinecarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinecarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学研究应用
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine exerts its effects involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- N-(2,2-Dimethylhydrazinecarbonyl)-L-valine
- N-(2,2-Dimethylhydrazinecarbonyl)-L-leucine
- N-(2,2-Dimethylhydrazinecarbonyl)-L-isoleucine
Uniqueness
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine is unique due to its specific structure and the presence of the alanine backbone, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
591753-81-0 |
|---|---|
分子式 |
C6H13N3O3 |
分子量 |
175.19 g/mol |
IUPAC 名称 |
(2S)-2-(dimethylaminocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C6H13N3O3/c1-4(5(10)11)7-6(12)8-9(2)3/h4H,1-3H3,(H,10,11)(H2,7,8,12)/t4-/m0/s1 |
InChI 键 |
DCBMNDVMFVUUBA-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)NN(C)C |
规范 SMILES |
CC(C(=O)O)NC(=O)NN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


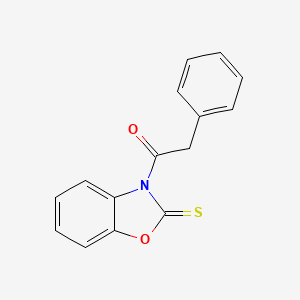
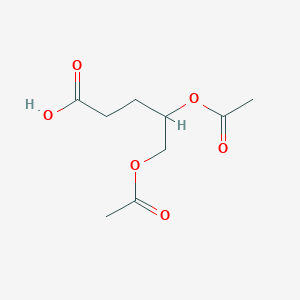

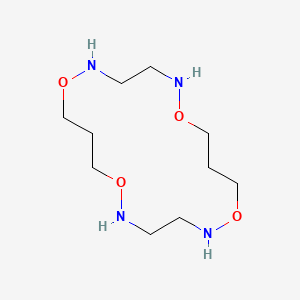
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
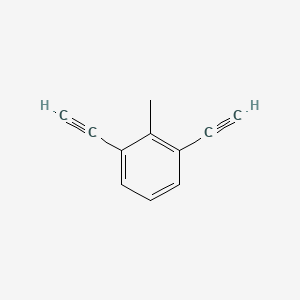
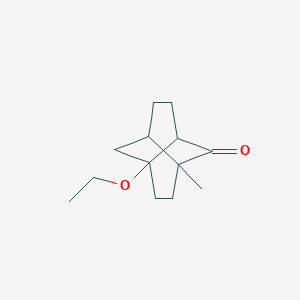
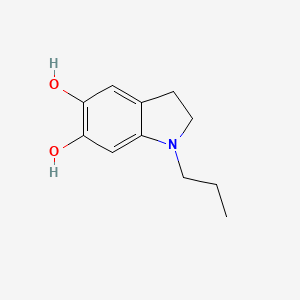
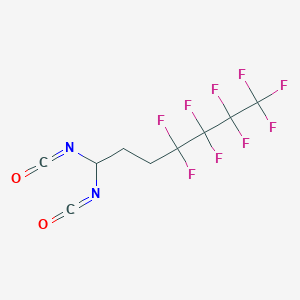
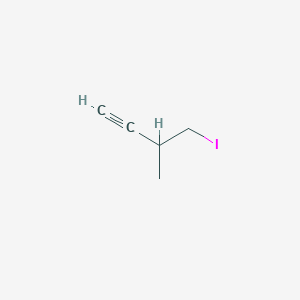

![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
